molecular formula C10H11N5O2 B14788785 benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate

benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate

Cat. No.: B14788785
M. Wt: 233.23 g/mol
InChI Key: YPIQVGOXOLTERY-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate is a heterocyclic compound featuring a tetrazole ring linked to an amino acetate backbone and a benzyl ester group. The tetrazole moiety (C₁N₄) is a bioisostere for carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities due to its aromatic nitrogen-rich structure .

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate

InChI

InChI=1S/C10H11N5O2/c11-8(9-12-14-15-13-9)10(16)17-6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13,14,15)

InChI Key

YPIQVGOXOLTERY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=NNN=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate typically involves the cycloaddition reaction of a nitrile with an azide to form the tetrazole ring. One common method is the [2+3] cycloaddition of a nitrile with sodium azide in the presence of a Lewis acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or water to facilitate the reaction .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods may involve the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Varied Ester Groups

Compound Name Substituent on Acetate Heterocycle Type Ester Group Key Properties/Activities
Benzyl 2-amino-2-(2H-tetrazol-5-yl)acetate 2H-tetrazol-5-yl Tetrazole Benzyl Enhanced lipophilicity; inferred antimicrobial activity
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate Benzoxazol-2-ylamine Benzoxazole + Tetrazole Ethyl Broad-spectrum antifungal and antibacterial activities
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl 4-methoxyphenyl None Methyl Higher polarity; used as a synthetic intermediate
Ethyl (5-chlorobenzo[d]thiazol-2-yl) glycinate 5-chlorobenzo[d]thiazol-2-yl Thiazole Ethyl Anti-inflammatory potential; chlorine enhances lipophilicity

Key Observations :

  • Heterocycle Influence : Tetrazoles are more polar than benzoxazoles or thiazoles, favoring interactions with charged biological targets.

Heterocyclic Variants

  • Tetrazole vs. Benzoxazole/Thiazole :
    • Tetrazole : Exhibits strong hydrogen-bonding capacity (four nitrogen atoms), making it suitable for enzyme inhibition (e.g., antimicrobial or anti-cancer targets) .
    • Benzoxazole/Thiazole : These heterocycles are less polar but offer π-π stacking capabilities with aromatic residues in proteins. For example, 5-chlorobenzo[d]thiazol-2-yl derivatives show anti-inflammatory activity .

Stereochemical Considerations

For instance, in benzyl (S)-2-amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate (3b), stereochemistry significantly affects biological activity . Adjusting the R/S configuration in similar compounds alters binding affinities and metabolic pathways.

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